(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Overview
Description
Tyrphostin AG 698, also known as N-(2-Phenylethyl)-3,4-dihydroxybenzylidenecyanoacetamide, is a synthetic compound that belongs to the tyrphostin family. Tyrphostins are known for their ability to inhibit protein tyrosine kinases, which play a crucial role in cellular signaling pathways. Tyrphostin AG 698 specifically inhibits the epidermal growth factor receptor (EGFR) protein tyrosine kinase, making it a valuable tool in cancer research and other biomedical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrphostin AG 698 involves several steps, starting with the preparation of the key intermediate, 3,4-dihydroxybenzaldehyde. This intermediate is then reacted with cyanoacetamide in the presence of a base to form the benzylidenecyanoacetamide core structure. The final step involves the addition of a phenylethyl group to the nitrogen atom of the cyanoacetamide moiety. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Tyrphostin AG 698 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tyrphostin AG 698 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as alkoxides or carboxylates are used in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Ethers, esters, and other substituted derivatives.
Scientific Research Applications
Tyrphostin AG 698 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein tyrosine kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its ability to inhibit EGFR.
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein tyrosine kinases
Mechanism of Action
Tyrphostin AG 698 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR) protein tyrosine kinase. It binds to the ATP-binding site of the kinase domain, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways involved in cell proliferation, survival, and migration. The molecular targets and pathways involved include the Ras-Raf-MEK-ERK pathway and the PI3K-Akt pathway .
Comparison with Similar Compounds
Tyrphostin AG 698 is part of a larger family of tyrphostins, which includes compounds such as:
Tyrphostin AG 490: Inhibits Jak2 and Jak3 kinases.
Tyrphostin AG 555: Inhibits platelet-derived growth factor receptor (PDGFR) kinase.
Tyrphostin AG 82: Inhibits phosphatidylinositol 5-phosphate 4-kinase (PI5P4Kα).
Compared to these compounds, Tyrphostin AG 698 is unique in its specific inhibition of EGFR, making it particularly valuable in cancer research and therapy .
Properties
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c19-12-15(10-14-6-7-16(21)17(22)11-14)18(23)20-9-8-13-4-2-1-3-5-13/h1-7,10-11,21-22H,8-9H2,(H,20,23)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHNBGRWRQWFI-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=CC(=C(C=C2)O)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701018003 | |
Record name | Tyrphostin AG 698 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133550-38-6 | |
Record name | (2E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133550-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrphostin AG 698 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701018003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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